3,3-Difluoropiperidine-4-carboxylic acid hydrochloride
Overview
Description
“3,3-Difluoropiperidine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1785367-71-6 . It has a molecular weight of 201.6 . The IUPAC name for this compound is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9F2NO2.ClH/c7-6(8)3-9-2-1-4(6)5(10)11;/h4,9H,1-3H2,(H,10,11);1H . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 201.6 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Pathways : 3,3-Difluoropiperidines, including 3,3-Difluoropiperidine-4-carboxylic acid hydrochloride, are synthesized via various methods. One such method involves starting from delta-chloro-alpha,alpha-difluoroimines, synthesized using electrophilic fluorination. This pathway leads to the formation of 3,3-difluoropiperidines and has been used for the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).
- Building Blocks in Medicinal Chemistry : 4-Substituted 3,3-difluoropiperidines, derivable from this compound, are synthesized for use as building blocks in medicinal chemistry. These compounds can lead to the creation of fluorinated gamma-amino acids, which have high potential as components in drug development (Surmont et al., 2010).
Applications in Flow Chemistry
- Continuous Flow Carboxylation : A continuous flow process for the carboxylation of N-Boc-4,4-difluoropiperidine, related to this compound, has been developed. This process involves α-deprotonation using s-BuLi in THF and trapping with CO2 gas. This methodology is particularly significant for large-scale synthesis in medicinal chemistry research programs (Kestemont et al., 2021).
Role in Fluorinated Piperidine Acetic Acids
- Gamma-Secretase Modulators : Difluoropiperidine acetic acids, which can be derived from this compound, have been studied as modulators of gamma-secretase. These compounds have shown potential in lowering Abeta42 in animal models, indicating their importance in Alzheimer's disease research (Stanton et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
3,3-difluoropiperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)3-9-2-1-4(6)5(10)11;/h4,9H,1-3H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTNSWQCMQTWFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C(=O)O)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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